Empagliflozin, chemically known as (2R, 3S, 4S, 5R, 6S)-empagliflozin, is a medication primarily used in the management of type 2 diabetes mellitus. It belongs to the class of sodium-glucose co-transporter-2 inhibitors, which function by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine. This mechanism helps lower blood glucose levels independently of insulin action. Empagliflozin was first approved by the U.S. Food and Drug Administration in 2014 and has since been recognized for its cardiovascular benefits in diabetic patients .
The synthesis of empagliflozin involves multiple steps that utilize specific reagents and conditions to ensure the formation of the desired stereoisomer. The process typically begins with the formation of a glucopyranosyl moiety followed by the introduction of a tetrahydrofuran substituent.
Key steps in the synthesis include:
Empagliflozin has a complex molecular structure characterized by multiple stereogenic centers. Its molecular formula is with a molecular weight of approximately 450.91 g/mol.
Empagliflozin primarily undergoes glucuronidation as its metabolic pathway, which involves conjugation with glucuronic acid catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process results in three main metabolites: 2-O-, 3-O-, and 6-O-glucuronides.
The metabolic stability of empagliflozin is significant as it shows minimal degradation under normal physiological conditions. Its elimination routes include approximately 41.2% excreted via feces and 54.4% via urine, predominantly as unchanged drug .
Empagliflozin operates by selectively inhibiting sodium-glucose co-transporter-2 located in the proximal tubules of the kidneys. This inhibition leads to:
The glucose-lowering effect is independent of insulin secretion and action, making it particularly useful for patients with varying degrees of β-cell function .
Empagliflozin is stable under normal conditions but can degrade at extreme pH levels or in the presence of strong oxidants .
Empagliflozin is primarily utilized for:
Furthermore, ongoing research continues to explore additional therapeutic uses beyond diabetes management, including potential benefits in chronic kidney disease .
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3